molecular formula C15H11N7O2 B4618238 N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide

N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide

Cat. No.: B4618238
M. Wt: 321.29 g/mol
InChI Key: ZOHKXGVQVICLSM-UHFFFAOYSA-N
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Description

The compound N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of nitrogenous heterocycles, which are renowned for their broad pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties . This article focuses on comparing this compound with structurally related analogs, emphasizing synthetic routes, physicochemical properties, and inferred biological activities.

Properties

IUPAC Name

N-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O2/c1-9-18-15-17-8-11-12(22(15)19-9)4-6-21(14(11)24)20-13(23)10-3-2-5-16-7-10/h2-8H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHKXGVQVICLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic routes and reaction conditions: The synthesis of N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide typically involves the construction of its triazolo-pyrimidine core followed by functionalization. Key steps often include cyclization reactions, condensation processes, and functional group modifications under controlled conditions. For instance, a common synthetic pathway might involve the cyclization of nicotinamide with a suitable pyrido[3,4-e][1,2,4]triazole derivative under high-temperature reflux in the presence of catalytic agents.

  • Industrial production methods: Scaling up this compound for industrial production demands rigorous optimization of reaction conditions to enhance yield and purity. Methods such as continuous flow synthesis and the use of high-efficiency catalysts can significantly streamline the process. Solvent choices, temperature controls, and purification steps are meticulously optimized to meet industrial standards.

Chemical Reactions Analysis

  • Types of reactions it undergoes: N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide engages in various chemical reactions such as oxidation, reduction, and substitution. These transformations are influenced by its functional groups and heterocyclic structure.

  • Common reagents and conditions used in these reactions: Common reagents include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired modification. Reaction conditions are tailored to the specific transformation, with considerations for solvent, temperature, and catalyst.

  • Major products formed from these reactions: Products from these reactions range from altered triazole derivatives to nicotinamide analogs. Oxidation might yield hydroxylated products, while reduction could lead to amine derivatives. Substitution reactions typically produce modified nicotinamide or pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine compounds with varying functional groups.

Scientific Research Applications

N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide has extensive applications across multiple scientific domains:

  • Chemistry: It serves as a precursor for developing new heterocyclic compounds and exploring novel reaction mechanisms.

  • Biology: Its bioactive properties make it a candidate for studying enzyme interactions and cellular pathways.

  • Medicine: Investigations into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, are ongoing.

  • Industry: The compound's unique structure makes it useful in designing advanced materials and specialized chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its triazole-pyrimidine core allows it to bind with high affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in cellular signaling pathways, enzyme inhibition, or activation, contributing to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its pyrido-triazolo-pyrimidine core with several analogs but differs in substituent groups (Table 1). Key structural variations include:

  • Nicotinamide vs. Acetic Acid/Thiazole Substituents: 2-(2-Methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid (CAS: 1030420-11-1) replaces the nicotinamide group with an acetic acid moiety, reducing molecular weight (244.21 g/mol vs. ~340–360 g/mol for nicotinamide derivatives) and altering solubility .
  • Aryl and Alkyl Modifications :

    • Compounds like 5j–5n () feature substituted phenyl groups (e.g., nitro, bromo, methoxy) on the carboxamide, significantly affecting melting points (249.7–320.8°C) and lipophilicity .
    • N-Cyclohexyl-4,7-dihydro-2-(4-methylpiperazin-1-yl)-[...]carboxamide (Compound 36, ) incorporates a cyclohexyl group and piperazine, improving CNS permeability due to increased hydrophobicity .
Table 1. Structural and Physicochemical Comparison
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key References
Target Compound C₁₇H₁₃N₇O₂* ~341–356 Nicotinamide N/A Inferred
2-(2-Methyl-6-oxo[...]yl)acetic acid C₁₁H₉N₅O₃ 244.21 Acetic acid N/A
STL249024 (Thiazole derivative) C₁₄H₁₁N₇O₂S 341.35 Thiazol-2-yl N/A
5k (Bromo-phenyl derivative) C₂₃H₂₁BrN₆O₄ 513.09 4-Bromophenyl, trimethoxyphenyl 280.1–284.3
Compound 36 (Piperazine derivative) C₂₀H₂₇N₇O₂ 430.2 Cyclohexyl, 4-methylpiperazin-1-yl 168

*Estimated based on structural similarity to and .

Pharmacological Activity Insights

While direct activity data for the target compound is unavailable, inferences are drawn from structural analogs:

  • Anticancer Potential: The nicotinamide group aligns with arylamide derivatives (), which exhibit antitumor activity via kinase inhibition .
  • Antimicrobial Activity : Thiazole-containing analogs (e.g., STL249024) may mimic the thiol-targeting effects seen in ’s pyrazole derivatives .
  • CNS Activity : Piperazine and cyclohexyl groups in Compound 36 enhance blood-brain barrier penetration, suggesting utility in neurological disorders .

Physicochemical and Stability Considerations

  • Solubility : Nicotinamide’s polar amide group improves aqueous solubility compared to acetic acid derivatives .
  • Thermal Stability : High melting points (e.g., 280–320°C for 5k) correlate with aromatic substituents, enhancing crystalline stability .
  • Synthesis Challenges : Discontinued availability of some analogs (–15) may reflect synthetic complexity or instability of the pyrido-triazolo-pyrimidine core under standard conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide
Reactant of Route 2
N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide

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